

# A Comparative Guide to Iron and Cobalt Bis(imino)pyridyl Complexes in Catalysis

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The development of efficient and selective catalysts is a cornerstone of modern chemistry, with significant implications for industrial processes and the synthesis of fine chemicals and pharmaceuticals. Among the plethora of catalyst systems, those based on earth-abundant and low-toxicity first-row transition metals have garnered considerable attention. This guide provides a detailed comparison of the catalytic performance of two prominent classes of such catalysts: iron and cobalt complexes featuring bis(imino)pyridyl ligands. This objective analysis, supported by experimental data, aims to assist researchers in selecting the optimal catalytic system for their specific applications, including olefin polymerization, hydrogenation, and hydrosilylation reactions.

## Data Presentation: A Quantitative Comparison

The catalytic activity of iron and cobalt bis(imino)pyridyl complexes is highly dependent on the specific ligand structure, the nature of the metal center, and the reaction conditions. The following tables summarize key quantitative data from comparative studies, offering a clear overview of their performance in various catalytic transformations.

### Olefin Polymerization

Iron and cobalt bis(imino)pyridyl complexes, when activated with a co-catalyst such as methylaluminoxane (MAO), are highly active in ethylene polymerization. Generally, iron-based catalysts exhibit significantly higher activity compared to their cobalt counterparts.<sup>[1]</sup>

Table 1: Comparison of Iron and Cobalt Catalysts in Ethylene Polymerization

Catalyst Precursor	Co-catalyst	Productivity (g PE/(mmol·h·bar))	Molecular Weight (Mw) (g/mol )	Polydispersity Index (PDI)	Reference
[2,6-(ArN=CMe) <sub>2</sub> C <sub>5</sub> H <sub>3</sub> N]FeCl <sub>2</sub>	MAO	3750 - 20600	14,000 - 611,000	Bimodal	<a href="#">[1]</a>
[2,6-(ArN=CMe) <sub>2</sub> C <sub>5</sub> H <sub>3</sub> N]CoCl <sub>2</sub>	MAO	450 - 1740	-	-	<a href="#">[1]</a>

Note: Productivity and molecular weight are highly dependent on the specific aryl substituents on the imino groups and the polymerization conditions.

## Hydrogenation of Alkenes

While direct side-by-side comparative studies are less common, the literature provides valuable insights into the capabilities of each system. Cobalt bis(imino)pyridyl complexes have been extensively studied for the hydrogenation of various alkenes.[\[2\]](#) Iron-based systems with modified bis(imino)pyridine ligands, such as bis(arylimidazol-2-ylidene)pyridine, have also shown considerable promise.[\[3\]](#)

Table 2: Performance of Cobalt and Iron Catalysts in Alkene Hydrogenation

Catalyst Precursor	Substrate	Conditions	Conversion (%)	Reference
(iPrCNC)CoCH <sub>3</sub>	trans-methylstilbene	5 mol% catalyst, 4 atm H <sub>2</sub> , Benzene, 22 °C	>98	[3]
(iPrCNC)Fe(N <sub>2</sub> ) <sub>2</sub>	trans-methylstilbene	5 mol% catalyst, 4 atm H <sub>2</sub> , Benzene, 22 °C	32 (after 12h)	[3]
(iPrCNC)CoCH <sub>3</sub>	1-methyl-1-cyclohexene	5 mol% catalyst, 4 atm H <sub>2</sub> , Benzene, 22 °C	>98	[3]
(iPrCNC)Fe(N <sub>2</sub> ) <sub>2</sub>	1-methyl-1-cyclohexene	5 mol% catalyst, 4 atm H <sub>2</sub> , Benzene, 22 °C	69 (at 50°C)	[3]

Note: iPrCNC represents bis(arylimidazol-2-ylidene)pyridine, a modified bis(imino)pyridine ligand.

## Hydrosilylation of Carbonyls and Alkenes

Iron bis(imino)pyridyl complexes have emerged as highly efficient catalysts for the hydrosilylation of aldehydes and ketones, often operating under mild conditions with low catalyst loadings.[4][5][6] Cobalt complexes have also been investigated for alkene hydrosilylation, demonstrating good activity and selectivity.[7]

Table 3: Performance of Iron Catalysts in the Hydrosilylation of Ketones

Catalyst Precursor	Substrate	Silane	Catalyst Loading (mol%)	Time (h)	Yield (%)	Reference
[(iPrPDI)Fe(N <sub>2</sub> ) <sub>2</sub> ]	Acetophenone	PhSiH <sub>3</sub>	0.1	1	98	[4]
[(iPrPDI)Fe(CH <sub>2</sub> SiMe <sub>3</sub> ) <sub>2</sub> ]	Acetophenone	Ph <sub>2</sub> SiH <sub>2</sub>	0.1	1	99	[4]
[(MePDI)Fe(N <sub>2</sub> ) <sub>2</sub> ]	4-Chloroacetophenone	PhSiH <sub>3</sub>	0.1	1	97	[4]

Note: iPrPDI and MePDI refer to bis(imino)pyridyl ligands with different aryl substituents.

## Experimental Protocols

Detailed and reproducible experimental procedures are crucial for validating and building upon existing research. Below are representative protocols for key catalytic reactions.

### Synthesis of a Bis(imino)pyridyl Iron(II) Dichloride Complex

A typical synthesis involves the condensation of a substituted aniline with **2,6-diacetylpyridine** followed by complexation with an iron(II) salt.

Procedure:

- To a solution of **2,6-diacetylpyridine** (1.0 eq) in ethanol, add the desired substituted aniline (2.0 eq).
- Add a catalytic amount of a weak acid (e.g., acetic acid) and heat the mixture to reflux for several hours.
- Cool the reaction mixture to room temperature, which should result in the precipitation of the bis(imino)pyridyl ligand.

- Collect the ligand by filtration, wash with cold ethanol, and dry under vacuum.
- In a separate flask, dissolve the isolated ligand in a suitable solvent (e.g., THF or dichloromethane).
- Add a solution of anhydrous iron(II) chloride (1.0 eq) in the same solvent to the ligand solution.
- Stir the reaction mixture at room temperature for several hours.
- The resulting complex can be isolated by filtration or by removal of the solvent under reduced pressure.

## General Procedure for Ethylene Polymerization

### Materials:

- Bis(imino)pyridyl iron or cobalt dichloride precursor
- Methylaluminoxane (MAO) solution in toluene
- High-purity ethylene gas
- Anhydrous toluene

### Procedure:

- All manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
- In a high-pressure reactor equipped with a mechanical stirrer and temperature control, add a specific volume of anhydrous toluene.
- Introduce the desired amount of the bis(imino)pyridyl metal complex solution.
- Add the required amount of MAO solution to activate the pre-catalyst. The Al:metal ratio is a critical parameter and is typically in the range of 500 to 2000.
- Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar).

- Maintain the reaction at a constant temperature (e.g., 50 °C) for a predetermined time.
- Terminate the polymerization by venting the ethylene and adding an acidified alcohol solution (e.g., 10% HCl in methanol).
- Collect the polyethylene product by filtration, wash thoroughly with methanol, and dry in a vacuum oven.

## General Procedure for Ketone Hydrosilylation

### Materials:

- Bis(imino)pyridyl iron complex (e.g., [(iPrPDI)Fe(N<sub>2</sub>)<sub>2</sub>])
- Ketone substrate
- Silane (e.g., PhSiH<sub>3</sub> or Ph<sub>2</sub>SiH<sub>2</sub>)
- Anhydrous solvent (e.g., toluene)

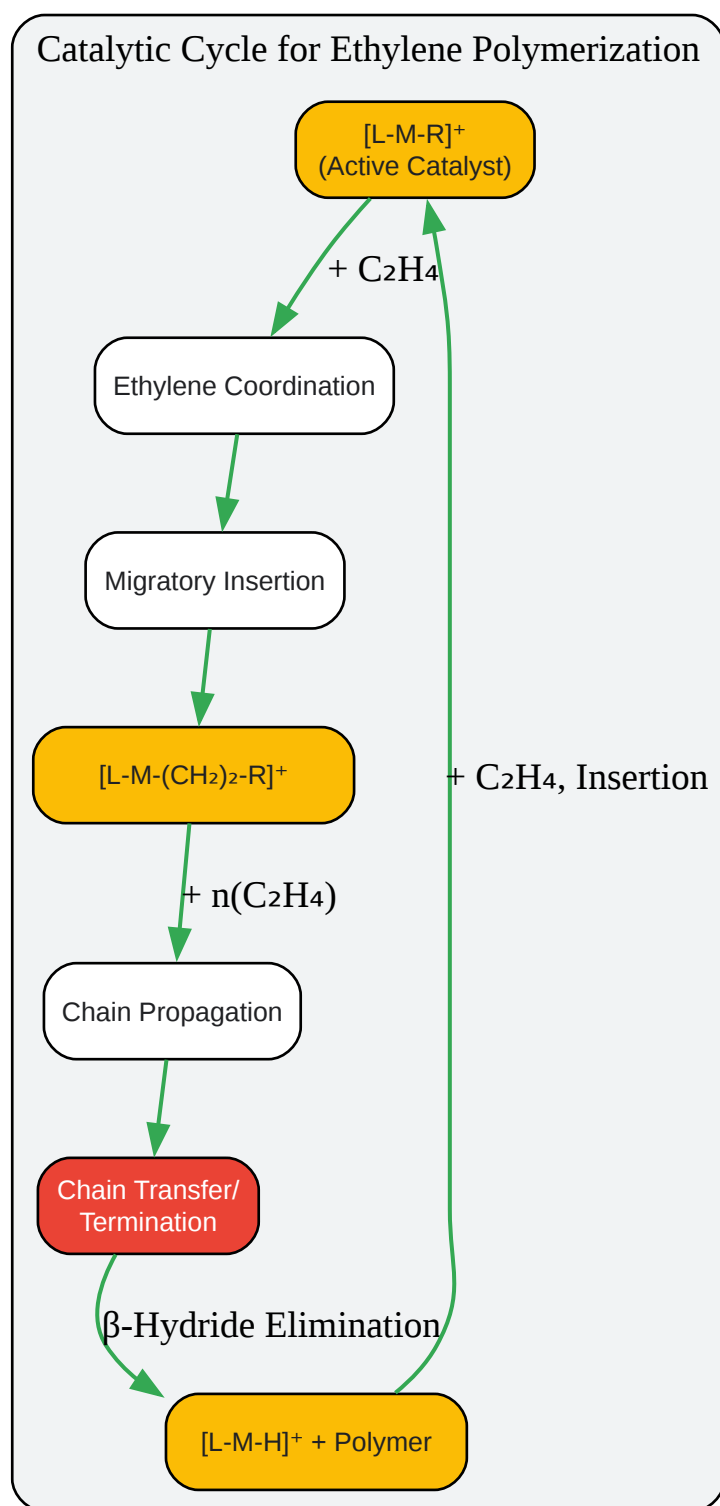
### Procedure:

- Under an inert atmosphere, dissolve the ketone substrate in anhydrous toluene in a reaction flask.
- Add the silane (typically 1.1-1.2 equivalents) to the solution.
- Add the iron catalyst (typically 0.1-1.0 mol%).
- Stir the reaction mixture at room temperature or a specified temperature.
- Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR spectroscopy).
- Upon completion, the reaction is typically quenched by the addition of a small amount of water or a dilute acid solution.
- The silyl ether product can be isolated by standard workup procedures, including extraction and column chromatography.

## Visualizing the Catalytic Landscape

To better understand the relationships and processes involved in catalysis with bis(imino)pyridyl complexes, the following diagrams, generated using the DOT language, illustrate key concepts.

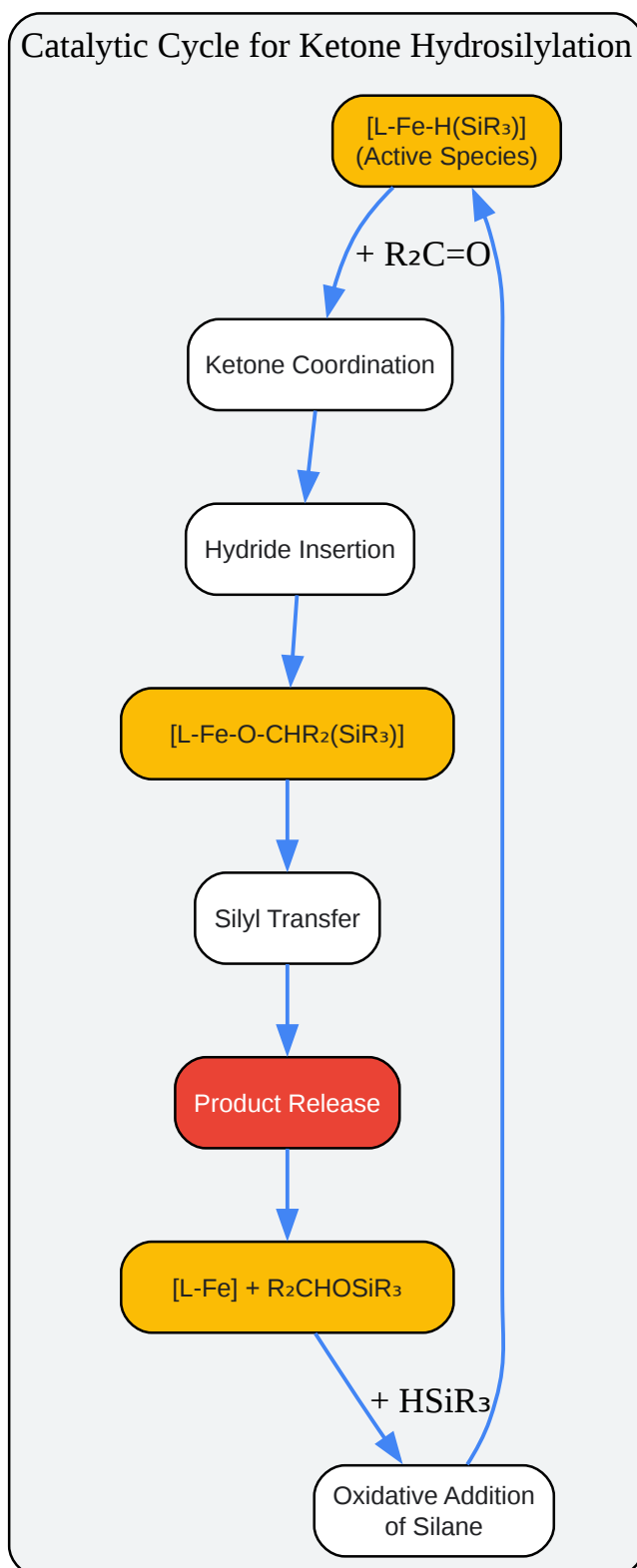
Caption: General structure of a bis(imino)pyridyl ligand.



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Caption: Simplified catalytic cycle for ethylene polymerization.





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Caption: Proposed catalytic cycle for ketone hydrosilylation.

In conclusion, both iron and cobalt bis(imino)pyridyl complexes are versatile and highly active catalysts. Iron-based systems generally excel in ethylene polymerization in terms of productivity, while cobalt complexes have shown remarkable efficacy in alkene hydrogenation. For hydrosilylation, iron catalysts have demonstrated impressive performance, particularly for carbonyl compounds. The choice between iron and cobalt will ultimately depend on the specific transformation, desired product characteristics, and economic considerations. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers navigating this exciting field of catalysis.

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